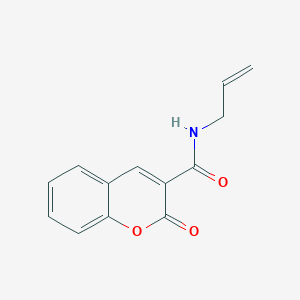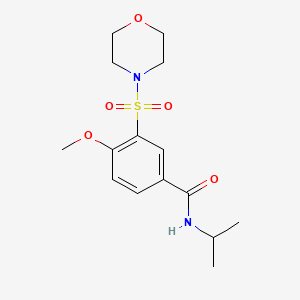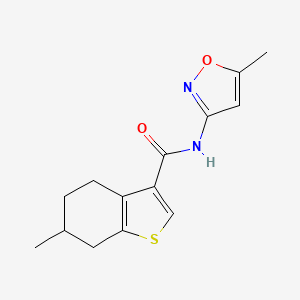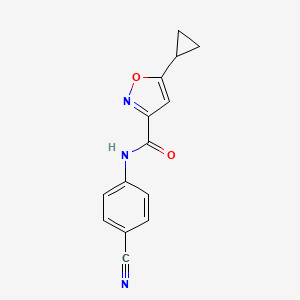
S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate
Vue d'ensemble
Description
S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate, commonly known as BTPTC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BTPTC is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
BTPTC has been shown to have a low toxicity profile and does not cause any significant adverse effects. In animal studies, the compound has been shown to have a protective effect on the liver and kidneys. Additionally, BTPTC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTPTC in lab experiments is its high stability and purity. The compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using BTPTC is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BTPTC. One potential area of study is its use in the treatment of neurodegenerative diseases, where it has shown promising results in animal models. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as an anticancer agent. Furthermore, research on the development of more soluble forms of BTPTC could expand its potential applications in various fields.
Conclusion:
BTPTC is a heterocyclic compound that has shown promising results in various scientific research fields. Its potential applications as an antioxidant, antibacterial, antifungal, and anticancer agent make it a valuable compound for further study. While there are limitations to its use in lab experiments, its stability and cost-effectiveness make it an attractive option for researchers. With further research, BTPTC could have significant implications for the treatment of various diseases.
Applications De Recherche Scientifique
BTPTC has shown promising results in various scientific research fields. It has been extensively studied for its potential use as an antioxidant, antibacterial, and antifungal agent. The compound has also been studied for its anticancer properties, where it has shown to induce apoptosis in cancer cells. Additionally, BTPTC has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
S-(1,3-benzothiazol-2-yl) phenothiazine-10-carbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2OS3/c23-20(26-19-21-13-7-1-4-10-16(13)25-19)22-14-8-2-5-11-17(14)24-18-12-6-3-9-15(18)22/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFGWRYBAAQOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4841753.png)
![4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4841760.png)
![3-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4841764.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4841767.png)




![2-(2-propyn-1-ylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4841812.png)
![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4841839.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide](/img/structure/B4841842.png)
![4-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4841852.png)

![2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4841858.png)